molecular formula C5H7F3 B3041155 1,1,2-Trifluoropent-1-ene CAS No. 261761-31-3

1,1,2-Trifluoropent-1-ene

Cat. No. B3041155
CAS RN: 261761-31-3
M. Wt: 124.1 g/mol
InChI Key: LTTCXEDGGUZBNG-UHFFFAOYSA-N
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Description

1,1,2-Trifluoropent-1-ene is a chemical compound with the molecular formula C5H7F3. It has an average mass of 124.104 Da and a monoisotopic mass of 124.049988 Da .


Molecular Structure Analysis

The molecular structure of 1,1,2-Trifluoropent-1-ene consists of carbon ©, hydrogen (H), and fluorine (F) atoms. The exact arrangement of these atoms in the molecule would require more specific information or a detailed molecular model .


Physical And Chemical Properties Analysis

1,1,2-Trifluoropent-1-ene has a boiling point of 63.1±8.0 °C and a density of 1.028±0.06 g/cm3 .

Scientific Research Applications

  • Ene Reactions and Nitrogen Bonding : Trifluoronitrosomethane, a compound related to 1,1,2-Trifluoropent-1-ene, exhibits versatility in ene reactions, forming N-alkenyl-N-trifluoromethylhydroxylamines. These reactions involve the transfer of allylic hydrogen to oxygen and bonding of olefinic carbon to nitrogen, applicable in synthesizing hydroxylamines and nitroxides (Barlow, Haszeldine, & Murray, 1980).

  • Cycloisomerization Processes : In a study of 1,5-allenynes, a gold-catalyzed cycloisomerization process was observed, demonstrating an ene reaction involving nucleophilic addition followed by a hydrogen shift. This process is significant in the formation of cross-conjugated trienes (Cheong, Morganelli, Luzung, Houk, & Toste, 2008).

  • Cycloaddition with Furan Derivatives : The cycloaddition reaction of trifluoroethene with furan derivatives yields 1,1,2-trifluoro-7-oxa-bicyclo[2.2.1]hept-4-ene. This reaction is crucial for synthesizing derivatives and investigating the effects of substituents on reaction efficacy (Chambers, Gilbert, & Powell, 2000).

  • Synthesis of Fluorinated Monomers : The synthesis of fluorinated monomers bearing an ω-trialkoxysilane function, derived from compounds like 1,1,2-trifluoro-1,4-pentadiene, is significant in the radical copolymerization with vinylidene fluoride. This process leads to innovative crosslinking and material properties (Guiot, Améduri, Boutevin, & Lannuzel, 2006).

  • Vapor Phase Properties : A study on 3,3,3-trifluoroprop-1-ene, closely related to 1,1,2-Trifluoropent-1-ene, provided detailed insights into its saturated vapor pressure and gaseous pvT properties. This data is vital for applications in refrigeration and environmental science (Yin, Ke, Zhao, & Ma, 2020).

properties

IUPAC Name

1,1,2-trifluoropent-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F3/c1-2-3-4(6)5(7)8/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTCXEDGGUZBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trifluoropent-1-ene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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